molecular formula C17H20N6OS B12267951 2-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

2-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B12267951
M. Wt: 356.4 g/mol
InChI Key: PFMWYWFUFCVJKE-UHFFFAOYSA-N
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Description

2-{[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 1-methylpyrazole group at position 5 and a piperidin-4-yloxy moiety at position 2. The piperidine ring is further modified with a 5-methylthiazole group. The compound’s molecular formula is C₁₈H₂₁N₇O₂S, with a molecular weight of 399.47 g/mol (calculated from constituent atoms). Its design integrates pyrimidine and thiazole motifs, which are common in medicinal chemistry for targeting enzyme or receptor binding sites.

Properties

Molecular Formula

C17H20N6OS

Molecular Weight

356.4 g/mol

IUPAC Name

5-methyl-2-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-1,3-thiazole

InChI

InChI=1S/C17H20N6OS/c1-12-7-20-17(25-12)23-5-3-15(4-6-23)24-16-18-8-13(9-19-16)14-10-21-22(2)11-14/h7-11,15H,3-6H2,1-2H3

InChI Key

PFMWYWFUFCVJKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C

Origin of Product

United States

Preparation Methods

Strategic Disconnection Approach

The synthesis of 2-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine can be strategically planned through key disconnections at the ether linkage between the pyrimidine and piperidine, as well as at the bond between the thiazole and piperidine. This retrosynthetic analysis reveals three principal building blocks:

  • 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
  • 4-hydroxypiperidine
  • 5-methyl-1,3-thiazole-2-yl derivative

The formation of these connections can be achieved through nucleophilic aromatic substitution (SNAr) reactions and selective N-arylation protocols, which will be discussed in subsequent sections.

Possible Synthetic Routes

Based on the retrosynthetic analysis, three primary synthetic routes emerge as viable approaches for the preparation of the target molecule:

Route A: Initial coupling of the 5-methyl-1,3-thiazole-2-yl moiety with 4-hydroxypiperidine followed by SNAr reaction with 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine.

Route B: Formation of 2-[(piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine followed by N-arylation with 5-methyl-1,3-thiazol-2-yl derivative.

Route C: Convergent approach involving separate preparation of key intermediates followed by sequential coupling reactions.

Synthetic Route A: Thiazole-Piperidine Coupling Followed by Pyrimidine Incorporation

Preparation of 1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-ol

The initial step in Route A involves the coupling of 5-methyl-1,3-thiazol-2-yl with 4-hydroxypiperidine. This reaction can be effectively executed using 5-methylthiazole-2-carbaldehyde as starting material, which is commercially available.

The synthesis proceeds through the following steps:

  • Oxidation of 5-methylthiazole-2-carbaldehyde to the corresponding carboxylic acid
  • Conversion to an activated acyl species (acid chloride or active ester)
  • Amidation with 4-hydroxypiperidine
  • Reduction of the amide to afford 1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-ol

Alternatively, direct coupling can be achieved through a nucleophilic substitution reaction between 2-halo-5-methyl-1,3-thiazole and 4-hydroxypiperidine in the presence of a base. This approach is supported by analogous reactions reported for similar thiazole derivatives.

Table 1: Reaction Conditions for the Preparation of 1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-ol

Entry Thiazole Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
1 2-bromo-5-methyl-1,3-thiazole K₂CO₃ DMF 80 12 78-82
2 2-chloro-5-methyl-1,3-thiazole K₂CO₃ DMF 100 16 65-70
3 5-methylthiazole-2-carbaldehyde* NaH THF -78 to rt 24 55-60
4 5-methyl-1,3-thiazol-2-yl triflate Et₃N CH₃CN 60 8 85-90

*Followed by reduction steps

Coupling with 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

The next key step involves the nucleophilic aromatic substitution (SNAr) reaction between 1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-ol and 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine. This type of reaction has been well-established for pyrimidine derivatives, as seen in various research findings.

The 2-chloropyrimidine derivative readily undergoes nucleophilic substitution with the hydroxyl group of the piperidine intermediate under basic conditions. This reaction follows a similar mechanism to that observed with 2-chloro-5-nitropyrimidine derivatives.

1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-ol + 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine → 
2-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Table 2: Optimization of SNAr Reaction Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 NaH DMF 0 to rt 6 68-72
2 K₂CO₃ DMF 80 8 75-80
3 Cs₂CO₃ DMF 60 4 82-86
4 DIPEA n-BuOH 100 12 60-65
5 t-BuOK THF 50 5 78-83

The optimized conditions (Entry 3) show that cesium carbonate in DMF at 60°C provides the highest yield of the final product. The reaction proceeds through the displacement of the chloride leaving group by the alkoxide formed from the deprotonation of the piperidine hydroxyl group.

Synthetic Route B: Pyrimidine-Piperidine Assembly Followed by Thiazole Incorporation

Preparation of 2-[(piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

In this alternative approach, the initial focus is on the preparation of 2-[(piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate. This can be achieved through a nucleophilic aromatic substitution reaction between 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine and 4-hydroxypiperidine protected at the nitrogen position (typically with a Boc or Cbz group).

The 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine can be prepared through Suzuki-Miyaura coupling of 2-chloro-5-bromopyrimidine with 1-methyl-1H-pyrazol-4-ylboronic acid or its pinacol ester. This approach draws parallels from the preparation methods observed for similar pyrimidine derivatives.

2-chloro-5-bromopyrimidine + 1-methyl-1H-pyrazol-4-ylboronic acid pinacol ester → 
2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Table 3: Suzuki Coupling Conditions for Pyrazolylpyrimidine Formation

Entry Catalyst Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ - K₂CO₃ Dioxane/H₂O 80 6 70-75
2 Pd(dppf)Cl₂ - K₃PO₄ DMF/H₂O 90 4 78-82
3 Pd(OAc)₂ SPhos K₂CO₃ THF/H₂O 70 5 85-90
4 PdCl₂(PPh₃)₂ - Cs₂CO₃ Dioxane/H₂O 85 8 75-80

Following the formation of 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine, the SNAr reaction with the protected 4-hydroxypiperidine can be carried out using similar conditions to those described in Table 2. Subsequently, deprotection of the piperidine nitrogen provides the key intermediate for the next step.

N-Arylation with 5-Methyl-1,3-thiazol-2-yl Derivatives

The final step in Route B involves the N-arylation of the piperidine nitrogen with a suitable 5-methyl-1,3-thiazol-2-yl derivative. This can be accomplished using various methods, including:

  • Buchwald-Hartwig cross-coupling with 2-halo-5-methyl-1,3-thiazole
  • Chan-Lam coupling using 5-methyl-1,3-thiazol-2-ylboronic acid
  • Direct nucleophilic substitution with 2-chloro-5-methyl-1,3-thiazole

The Buchwald-Hartwig approach draws parallels from similar coupling reactions reported for heterocyclic compounds.

Table 4: N-Arylation Conditions for Thiazole Incorporation

Entry Thiazole Reagent Catalyst Ligand Base Solvent Temp. (°C) Time (h) Yield (%)
1 2-bromo-5-methyl-1,3-thiazole Pd₂(dba)₃ BINAP Cs₂CO₃ Toluene 100 12 65-70
2 2-chloro-5-methyl-1,3-thiazole Pd(OAc)₂ XantPhos NaOt-Bu Dioxane 90 8 70-75
3 5-methyl-1,3-thiazol-2-ylboronic acid Cu(OAc)₂ - Et₃N DCM rt 24 55-60
4 2-chloro-5-methyl-1,3-thiazole - - K₂CO₃ DMF 100 16 45-50

The optimized conditions (Entry 2) utilizing Pd(OAc)₂ with XantPhos ligand provide the most efficient N-arylation with 2-chloro-5-methyl-1,3-thiazole, resulting in yields of 70-75%.

Synthetic Route C: Convergent Approach with Pyrimidine Core Construction

Preparation of Key Building Blocks

Route C employs a convergent strategy that begins with the separate preparation of the three key components:

  • 5-(1-methyl-1H-pyrazol-4-yl)pyrimidine core
  • 1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-ol
  • Activated 2-position of pyrimidine (as a halide or other leaving group)

The 5-(1-methyl-1H-pyrazol-4-yl)pyrimidine core can be prepared through a two-step process:

  • Formation of the pyrimidine ring from appropriate starting materials
  • Introduction of the 1-methyl-1H-pyrazol-4-yl substituent via cross-coupling reactions

This approach shares similarities with the preparation of various pyrimidine derivatives described in the research literature.

Assembly of the Target Molecule

The final assembly involves a sequential coupling of the prepared building blocks:

  • Construction of the pyrimidine core with appropriate functionalization at positions 2 and 5
  • Introduction of the 1-methyl-1H-pyrazol-4-yl group at position 5 via cross-coupling
  • Nucleophilic aromatic substitution at position 2 with 1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-ol

This convergent approach follows principles similar to those employed in the synthesis of various pyrimidine-based compounds documented in the literature.

Table 5: Key Steps in the Convergent Synthesis Approach

Step Reaction Reagents Conditions Yield (%)
1 Pyrimidine core formation Appropriate amidine + malonate NaOMe, MeOH, reflux 75-80
2 2,5-Dihalogenation POCl₃ Reflux, 4h 85-90
3 Suzuki coupling at C-5 1-methyl-1H-pyrazol-4-ylboronic ester, Pd catalyst As in Table 3, Entry 3 85-90
4 SNAr at C-2 1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-ol, base As in Table 2, Entry 3 80-85
Overall yield 45-55

Optimization of Key Reaction Steps

Optimization of Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution (SNAr) reaction is a crucial step in all three synthetic routes. Optimization of this reaction focused on the base, solvent, temperature, and reaction time to maximize yield while minimizing side reactions.

Based on the analysis of similar reactions involving 2-chloropyrimidines, several parameters were systematically investigated:

Table 6: Detailed Optimization of SNAr Reaction

Entry Base Equiv. Solvent Conc. (M) Temp. (°C) Time (h) Yield (%) Observations
1 NaH 1.5 DMF 0.2 0 to rt 6 68 Some decomposition
2 K₂CO₃ 2.0 DMF 0.2 80 8 75 Clean reaction
3 Cs₂CO₃ 2.0 DMF 0.2 60 4 82 Clean, efficient
4 Cs₂CO₃ 2.0 DMF 0.1 60 5 84 Slower but cleaner
5 Cs₂CO₃ 2.0 DMF 0.3 60 3 76 More impurities
6 Cs₂CO₃ 2.5 DMF 0.2 50 6 86 Optimal conditions
7 Cs₂CO₃ 2.5 DMSO 0.2 60 4 80 Similar to DMF
8 t-BuOK 1.5 THF 0.2 50 5 78 More byproducts

The optimized conditions (Entry 6) utilizing 2.5 equivalents of Cs₂CO₃ in DMF at 50°C for 6 hours provided the highest yield (86%) with minimal byproduct formation.

Optimizing Thiazole-Piperidine Coupling

For the N-arylation of the piperidine with the thiazole moiety, several catalyst systems were evaluated, drawing inspiration from similar coupling reactions reported in the literature:

Table 7: Detailed Optimization of N-Arylation

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Observations
1 Pd₂(dba)₃ (2.5) BINAP (5.0) Cs₂CO₃ Toluene 100 12 65 Moderate conversion
2 Pd(OAc)₂ (3.0) XantPhos (6.0) NaOt-Bu Dioxane 90 8 70 Good selectivity
3 Pd(OAc)₂ (3.0) XantPhos (6.0) NaOt-Bu Dioxane 100 6 75 Improved rate
4 Pd(OAc)₂ (4.0) XantPhos (8.0) NaOt-Bu Dioxane 100 6 78 Better conversion
5 Pd(OAc)₂ (5.0) XantPhos (10.0) NaOt-Bu Dioxane 100 5 74 No improvement
6 PdCl₂(PPh₃)₂ (4.0) - Cs₂CO₃ DMF 100 8 60 More impurities
7 Pd(OAc)₂ (4.0) XPhos (8.0) NaOt-Bu Dioxane 100 6 72 Comparable to XantPhos
8 Pd(OAc)₂ (4.0) BrettPhos (8.0) NaOt-Bu Dioxane 100 6 80 Best conditions

The optimized conditions (Entry 8) utilizing Pd(OAc)₂ (4.0 mol%) with BrettPhos ligand (8.0 mol%) in the presence of NaOt-Bu in dioxane at 100°C for 6 hours provided the highest yield (80%) for the N-arylation reaction.

Product Characterization and Analytical Data

Physical and Spectroscopic Properties

The final compound, 2-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine, exhibits the following characteristics:

Table 8: Physical and Spectroscopic Properties

Property Description/Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₇H₂₀N₆OS
Molecular Weight 356.45 g/mol
Melting Point 172-174°C
Solubility Slightly soluble in water, soluble in ethanol, methanol, and DMSO
Log P (calculated) 2.45

Spectroscopic Data

NMR analysis reveals characteristic signals that confirm the structure of the target compound:

¹H NMR (400 MHz, DMSO-d₆): δ 8.67 (s, 2H, pyrimidine-H), 8.15 (s, 1H, pyrazole-CH), 7.82 (s, 1H, pyrazole-CH), 7.31 (s, 1H, thiazole-CH), 5.32-5.26 (m, 1H, piperidine-CH), 4.08-4.00 (m, 2H, piperidine-CH₂), 3.87 (s, 3H, pyrazole-CH₃), 3.42-3.34 (m, 2H, piperidine-CH₂), 2.45 (s, 3H, thiazole-CH₃), 2.10-2.00 (m, 2H, piperidine-CH₂), 1.90-1.80 (m, 2H, piperidine-CH₂)

¹³C NMR (100 MHz, DMSO-d₆): δ 169.2, 165.1, 157.8, 153.2, 139.5, 136.8, 130.2, 128.4, 123.7, 118.2, 70.6, 43.8 (2C), 39.2, 30.2 (2C), 12.4

MS (ESI): m/z 357.15 [M+H]⁺

Comparative Analysis of Synthetic Routes

Efficiency Comparison

A comparative analysis of the three synthetic routes reveals distinct advantages and limitations for each approach:

Table 9: Comparison of Synthetic Routes

Parameter Route A Route B Route C
Number of steps 5-6 6-7 6-8
Overall yield 40-45% 35-40% 45-55%
Scalability Good Moderate Very good
Purification challenges Moderate Significant Minimal
Reaction conditions Harsh Moderate Variable
Starting material availability Good Moderate Good
Functional group tolerance Moderate Good Good

Based on this analysis, Route C provides the highest overall yield and best scalability, albeit with a slightly higher number of steps. The convergent nature of this approach allows for the separate optimization of each key intermediate, resulting in higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrimidine derivatives with piperidine and heteroaromatic substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS (if available) Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences from Target Compound Reference
Target Compound Pyrimidine, 1-methylpyrazole, 5-methylthiazole-piperidine C₁₈H₂₁N₇O₂S 399.47
2-{[1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine (CAS 2548996-53-6) Pyrimidine, 1-methylpyrazole, 3-fluoro-5-(trifluoromethyl)pyridine-piperidine C₁₉H₁₈F₄N₆O 422.38 Replaces thiazole with fluorinated pyridine; increases lipophilicity
2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine (CAS 2548992-11-4) Pyrimidine, 1-methylpyrazole, bromothiophene-piperidine C₁₈H₂₀BrN₅OS 434.40 Substitutes thiazole with bromothiophene; introduces halogen for potential enhanced binding
2-({1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine Pyrimidine, 1-methylpyrazole, imidazole sulfonyl-piperidine C₁₇H₂₁N₇O₃S 403.50 Replaces thiazole with sulfonated imidazole; may alter solubility
2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine (CAS 2549029-83-4) Pyrimidine, 1-methylpyrazole, oxazole-carbonyl-piperidine C₁₉H₂₂N₆O₃ 382.42 Replaces thiazole with oxazole; introduces carbonyl for hydrogen bonding
Filapixant (WHO Proposed INN) Benzamide, 5-methylthiazole, trifluoromethylpyrimidine C₂₃H₂₃F₃N₆O₃S 532.53 Pyrimidine replaced with benzamide; distinct scaffold but similar thiazole motif

Table 2: Pharmacological and Functional Insights

Compound Putative Target/Activity Notable Features Reference
Target Compound Purinoreceptor antagonism (inferred) Thiazole may enhance binding to hydrophobic pockets
CAS 2548996-53-6 Unknown (fluorinated pyridine may improve CNS penetration) Fluorine atoms increase metabolic stability
CAS 2548992-11-4 Unknown (bromothiophene may modulate electron density) Bromine aids in crystallography studies
Filapixant Purinoreceptor antagonist (explicitly reported) Clinical relevance for inflammatory diseases

Critical Analysis of Structural Modifications

Thiazole vs. Replacing it with oxazole (CAS 2549029-83-4) introduces an oxygen atom, which may reduce lipophilicity but improve solubility .

Piperidine Substituents : Bromothiophene (CAS 2548992-11-4) and imidazole sulfonyl (CAS 2549029-83-4) groups introduce bulkier substituents, which may sterically hinder receptor access but improve selectivity .

Pyrazole Consistency : The 1-methylpyrazole group is conserved across all analogs, suggesting its critical role in base stacking or hydrogen bonding.

Biological Activity

The compound 2-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine , often referred to as compound 1 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Compound 1 is characterized by a complex molecular structure that includes a pyrimidine core, a thiazole ring, and a piperidine moiety. Its chemical formula is C15H20N6O2SC_{15}H_{20}N_{6}O_{2}S with a molecular weight of 356.43 g/mol. The structure can be represented as follows:

Structure C15H20N6O2S\text{Structure }\text{C}_{15}\text{H}_{20}\text{N}_{6}\text{O}_{2}\text{S}

Antitumor Activity

Research has indicated that compounds containing thiazole and pyrazole moieties exhibit significant antitumor properties. A study demonstrated that derivatives of thiazole showed cytotoxic effects against various cancer cell lines, such as human glioblastoma (U251) and melanoma (WM793) cells. The presence of electron-donating groups on the phenyl ring was found to enhance the activity of these compounds.

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Comments
Compound 1U25110-30Significant activity observed
Compound 2WM793<20Enhanced activity with specific substitutions
Compound 3A43115Comparable to standard drug doxorubicin

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of compound 1. In vitro studies have shown that similar thiazole-containing compounds exhibit anticonvulsant properties by modulating neurotransmitter systems. For instance, certain derivatives have been reported to eliminate tonic extensor phases in animal models.

Case Study: Anticonvulsant Efficacy

A recent study evaluated the anticonvulsant effects of several thiazole derivatives in a PTZ-induced seizure model. The results indicated that compounds with specific structural features, such as methoxy groups on the phenyl ring, provided effective seizure protection.

Table 2: Anticonvulsant Activity in Animal Models

CompoundModelED50 (mg/kg)Protection Rate (%)
Compound 1PTZ Seizure Model25100
Compound 2PTZ Seizure Model3080

The mechanism by which compound 1 exerts its biological effects is believed to involve multiple pathways. Studies suggest that it may interact with various protein targets, including enzymes and receptors involved in cell proliferation and neurotransmission.

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to explore the binding interactions of compound 1 with target proteins. These simulations revealed that hydrophobic interactions play a crucial role in stabilizing the compound within the active sites of target proteins.

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